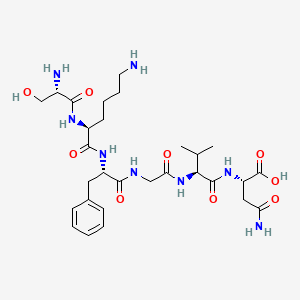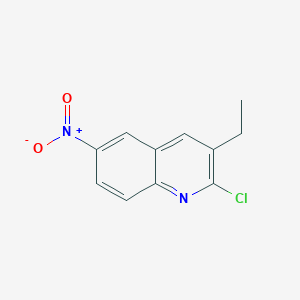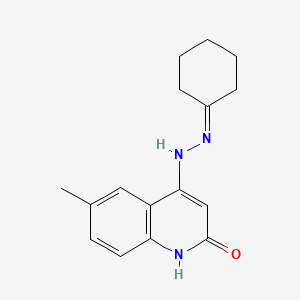![molecular formula C18H23NS B12597620 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline CAS No. 872513-59-2](/img/structure/B12597620.png)
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline is an organic compound with the molecular formula C15H23NS. It is a colorless liquid, although it can appear yellow or brown due to oxidation. This compound is a bulky aromatic amine and is often used in coordination chemistry to create ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline typically involves the reaction of 2,6-di(propan-2-yl)aniline with sulfur-containing reagents. One common method is the condensation reaction with sulfur chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to create complex metal structures.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Used in the synthesis of plastics, dyes, and other organic compounds.
Mécanisme D'action
The mechanism of action of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of specific metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks the sulfanyl group.
2,6-Diisopropylphenylamine: Another similar compound without the sulfanyl group.
Uniqueness
The presence of the sulfanyl group in 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable in various applications.
Propriétés
Numéro CAS |
872513-59-2 |
|---|---|
Formule moléculaire |
C18H23NS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-[2,6-di(propan-2-yl)phenyl]sulfanylaniline |
InChI |
InChI=1S/C18H23NS/c1-12(2)14-8-7-9-15(13(3)4)18(14)20-17-11-6-5-10-16(17)19/h5-13H,19H2,1-4H3 |
Clé InChI |
AUGQKFWNTJGTLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)SC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)


![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)

![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)


